molecular formula C20H16Cl3N3O2 B2393131 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine CAS No. 477713-35-2

4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine

Cat. No.: B2393131
CAS No.: 477713-35-2
M. Wt: 436.72
InChI Key: IRKIHPNDZGZDBJ-UHFFFAOYSA-N
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Description

The compound 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine is a pyrazole-based molecule featuring a 1,3,4-trisubstituted pyrazole core. Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
  • Substituents: Position 1: A 3,4-dichlorophenyl group, providing steric bulk and lipophilicity. Position 5: A 4-chlorophenyl group, contributing electron-withdrawing effects.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-18(20(27)25-7-9-28-10-8-25)24-26(19)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIHPNDZGZDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sydnone-Based Cycloaddition

Delaunay et al. demonstrated that 1,3,5-triarylpyrazoles can be synthesized via a one-pot cycloaddition between sydnones and arylhydrazines. For the target compound, this would involve reacting a pre-synthesized sydnone bearing a 4-chlorophenyl group with 3,4-dichlorophenylhydrazine. Copper triflate and the ionic liquid [bmim]PF₆ catalyze the reaction, achieving yields up to 82% under mild conditions. The intermediate pyrazoline undergoes in situ oxidation to yield the aromatic pyrazole core, which is critical for subsequent morpholine coupling.

Ethyl α-Diazoacetate Cyclization

He et al. reported a zinc triflate-catalyzed 1,3-dipolar cycloaddition between ethyl α-diazoacetate and phenylpropargyl derivatives. Adapting this method, 3,4-dichlorophenylpropargyl could react with a diazo compound containing the 4-chlorophenyl group. The reaction proceeds in triethylamine at room temperature, yielding 89% of the pyrazole intermediate. This approach offers regioselectivity, ensuring the 1,3,5-substitution pattern required for the target molecule.

Condensation and Cyclocondensation Strategies

Hydrazine-Hydrate-Mediated Cyclization

Ji et al. developed a one-pot synthesis of 1,3,5-trisubstituted pyrazoles using phenylacetylene, aldehydes, iodine, and hydrazines. For the target compound, 4-chlorophenylacetylene and 3,4-dichlorobenzaldehyde would undergo iodination to form a β-iodovinyl ketone intermediate. Subsequent treatment with hydrazine hydrate eliminates water, yielding the pyrazole ring. This method’s advantage lies in avoiding isolated intermediates, though iodine handling requires careful optimization.

Thiosemicarbazide Condensation

Rao et al. utilized thiosemicarbazide to synthesize 5-hydroxy-5-trifluoromethylpyrazoles from trifluoromethyl vinyl ketones. While the target compound lacks a trifluoromethyl group, this method’s dehydration step (using 96% sulfuric acid) could be adapted to aromatize pyrazoline intermediates. The thiocarboxyamide group acts as a transient protecting group, preventing premature oxidation.

Post-Cyclization Functionalization

Carboxylic Acid Activation and Morpholine Coupling

The pyrazole-3-carboxylic acid derivative must be activated for nucleophilic acyl substitution with morpholine. Gioiello et al. described converting pyrazole-5-carboxylates to acid chlorides using thionyl chloride. For the target compound, pyrazole-3-carboxylic acid reacts with SOCl₂ to form the acyl chloride, which then couples with morpholine in the presence of a base (e.g., triethylamine). This step typically achieves >75% yield in dichloromethane at 0–25°C.

Direct Carbonylation Using Morpholine

An alternative route involves in situ carbonylation. Bhat et al. synthesized pyrazole carbonyl derivatives via palladium-catalyzed carbonylation of pyrazole bromides. If a 3-bromo-pyrazole intermediate is accessible, reacting it with morpholine under CO atmosphere (1 atm) with Pd(OAc)₂ and Xantphos as catalysts could directly yield the target compound. This method reduces step count but requires stringent control over CO pressure and catalyst loading.

Comparative Analysis of Synthetic Routes

Method Key Reagents Catalyst Yield Advantages Challenges
Sydnone Cycloaddition Sydnone, arylhydrazine Cu(OTf)₂, [bmim]PF₆ 82% One-pot, recyclable catalyst Sydnone synthesis complexity
Diazoacetate Cyclization Ethyl α-diazoacetate, propargyl Zn(OTf)₂ 89% High regioselectivity Propargyl derivative availability
Hydrazine Cyclization Phenylacetylene, aldehyde, I₂ None 68–75% No metal catalysts Iodine waste management
Thiosemicarbazide Route Trifluoromethyl vinyl ketone H₂SO₄ 57–75% Protective group strategy Limited substrate scope
Direct Carbonylation 3-Bromo-pyrazole, CO Pd(OAc)₂, Xantphos ~70% Fewer steps High-pressure conditions

Mechanistic Insights and Optimization

Role of Ionic Liquids in Cycloaddition

The ionic liquid [bmim]PF₆ in Delaunay’s method stabilizes charged intermediates, enhancing reaction rates and enabling catalyst reuse for four cycles without significant activity loss. This green chemistry approach aligns with industrial sustainability goals.

Oxidation Dynamics

In situ oxidation of pyrazolines to pyrazoles often employs MnO₂ or DDQ. However, the target compound’s electron-deficient aryl groups may necessitate stronger oxidants like KMnO₄ in acidic media to drive aromatization.

Steric and Electronic Effects

The 3,4-dichlorophenyl group at position 1 of the pyrazole introduces steric hindrance, potentially slowing morpholine coupling. Using bulky bases (e.g., DIPEA) or polar aprotic solvents (DMF) can mitigate this by enhancing nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in MDPI demonstrated that pyrazole derivatives effectively inhibited the growth of breast cancer cells, triggering apoptotic pathways and showing potential as chemotherapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. These compounds can modulate inflammatory pathways by inhibiting specific enzyme activities such as cyclooxygenases (COX) and lipoxygenases (LOX).

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Target Enzyme
Compound A10COX-2
Compound B15LOX
4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine12COX-2

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.

Case Study : A recent investigation revealed that similar compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Kinase Inhibition

The pyrazole scaffold is recognized for its ability to inhibit various kinases involved in cell signaling pathways. This makes it a candidate for further exploration in targeted cancer therapies.

Research Findings : Studies have identified that compounds related to this pyrazole derivative can inhibit Casein Kinase 2 (CSNK2), which is implicated in cancer cell proliferation and survival .

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Pyrazole Substituents (Positions 1, 3, 5) Carbonyl-Linked Group Biological Activity (IC50 or Equivalent) Source
Target Compound 1: 3,4-dichlorophenyl; 5: 4-chlorophenyl Morpholine Not reported N/A
Rimonabant (SR141716A) 1: 2,4-dichlorophenyl; 5: 4-chlorophenyl Piperidine carboxamide IC50 = 0.139 nM (CB1 receptor antagonist)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-... 1: 2,4-dichlorophenyl; 5: 4-chlorophenyl 3-Pyridylmethyl carboxamide IC50 = 0.139 nM (CB1 antagonist)
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)...} 1: 4-fluorophenyl; 5: 4-chlorophenyl Piperidine-4-one Structural data only

Key Observations:

Substituent Position on Phenyl Rings: The 3,4-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl in rimonabant and derivatives. The 3,4-substitution may alter receptor binding by modifying steric hindrance or π-π stacking interactions .

Carbonyl-Linked Groups: Morpholine (target compound) vs. Piperidine derivatives, however, exhibit higher CB1 receptor affinity due to optimal hydrophobic interactions . 3-Pyridylmethyl carboxamide (): The pyridine nitrogen may engage in hydrogen bonding, enhancing receptor binding. This group’s planar structure contrasts with morpholine’s chair conformation .

Biological Activity :

  • Rimonabant and the compound share identical IC50 values (0.139 nM), highlighting the critical role of the 2,4-dichlorophenyl group in CB1 antagonism. The target compound’s 3,4-dichloro substitution may reduce potency due to suboptimal spatial alignment .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties

Property Target Compound Rimonabant Compound Compound
Molecular Weight ~450 g/mol 463.8 g/mol 504.8 g/mol ~420 g/mol
LogP (Lipophilicity) ~4.2 (estimated) 5.1 5.3 ~3.8
Hydrogen Bond Acceptors 5 5 6 4
  • Metabolic Stability : Morpholine’s resistance to oxidation may confer longer half-life compared to piperidine or pyridylmethyl groups, which are prone to CYP450-mediated metabolism .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of analogous compounds (e.g., ) confirms that chlorophenyl groups adopt planar conformations, facilitating receptor binding. The morpholine group’s chair conformation may introduce steric constraints .
  • Activity Trends : The 2,4-dichlorophenyl substitution in rimonabant is critical for high CB1 affinity. The target compound’s 3,4-dichloro variant may require optimization for comparable activity .
  • Synthetic Feasibility : Morpholine incorporation simplifies synthesis compared to pyridylmethyl carboxamides (), which require multi-step boronic acid coupling .

Biological Activity

The compound 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Pyrazole ring with carbonyl and morpholine substituents.
  • Substituents : 4-chlorophenyl and 3,4-dichlorophenyl groups.

This unique arrangement contributes to its biological activity, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Notably:

  • Inhibition of Kinases : The compound has shown low micromolar activity against kinase AKT2/PKBβ, a critical player in glioma malignancy. In vitro tests demonstrated that it inhibited the growth of glioblastoma cell lines while exhibiting reduced cytotoxicity towards non-cancerous cells .
  • Neurosphere Formation : It effectively inhibited neurosphere formation in primary patient-derived glioma stem cells, indicating potential as an anti-glioma agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • In Vitro Evaluation : Research has shown that various pyrazole derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity .
  • Biofilm Inhibition : The active pyrazole derivatives demonstrated the ability to inhibit biofilm formation, further supporting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Key findings include:

  • Chlorine Substituents : The presence of chlorine atoms in the phenyl rings significantly affects biological activity, enhancing potency against cancer cell lines and pathogens .
  • Morpholine Linkage : The morpholine moiety may contribute to improved solubility and bioavailability, which are essential for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/PathwayIC50/Effectiveness
AnticancerThis compoundAKT2/PKBβ (Glioma)Low micromolar
AntimicrobialVarious PyrazolesStaphylococcus aureusMIC 0.22 - 0.25 μg/mL
Biofilm InhibitionVarious PyrazolesBiofilm formationSignificant inhibition

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell LineEffect ObservedNotes
U87MG (Glioblastoma)Growth inhibitionNon-toxic to normal cells
C6 (Rat glioma)Significant cytotoxicityPotent against cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine?

  • Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with β-ketoesters or diketones to form the pyrazole core. Acylation of the pyrazole nitrogen with morpholine derivatives is then performed under anhydrous conditions (e.g., using DCC/DMAP as coupling agents). Key steps include temperature control (60–80°C) and inert atmosphere to prevent side reactions. Characterization requires HPLC for purity (>95%) and NMR spectroscopy (¹H/¹³C) to confirm regiochemistry. For example, ¹H NMR can distinguish between pyrazole C3/C5 substituents based on coupling patterns .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Crystallographic parameters (e.g., unit cell dimensions, space group) are derived from single-crystal diffraction data. For instance, related pyrazole-carboxamide analogs exhibit monoclinic systems (space group P2/c) with bond lengths of 1.33–1.52 Å for C–N and C–Cl bonds . Alternative methods include FT-IR to identify carbonyl stretches (~1680 cm⁻¹) and DFT calculations to compare experimental vs. optimized geometries .

Advanced Research Questions

Q. How can researchers design assays to evaluate target interactions of this compound?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding affinity measurements (Kd). For enzyme targets (e.g., kinases), perform kinetic assays with varying substrate concentrations to determine inhibition constants (Ki). Radioligand displacement assays (e.g., using [³H]-labeled antagonists) are ideal for receptor studies. Ensure negative controls (e.g., vehicle-only) and triplicate runs to minimize variability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, co-solvents). Conduct meta-analyses to identify confounding variables. Validate findings using orthogonal assays (e.g., cell-based vs. enzymatic). For example, if a compound shows anti-inflammatory activity in vitro but not in vivo, assess bioavailability via LC-MS/MS pharmacokinetic profiling .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with F or adjusting morpholine ring size). Test analogs in parallel using high-throughput screening (HTS). QSAR models can predict bioactivity based on descriptors like logP, polar surface area, and Hammett constants. For pyrazole derivatives, electron-withdrawing groups at C5 often enhance target binding .

Q. What computational approaches predict metabolic stability and toxicity?

  • Answer : Use in silico tools like SwissADME to estimate CYP450 metabolism sites. Molecular docking with CYP3A4 or CYP2D6 isoforms identifies potential oxidation sites. For toxicity, apply ProTox-II to predict hepatotoxicity or Ames mutagenicity. Experimental validation via microsomal stability assays (e.g., human liver microsomes + NADPH) quantifies half-life (t1/2) .

Q. How can synthetic protocols be optimized for scalability?

  • Answer : Apply quality-by-design (QbD) principles. Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent, catalyst loading). For example, a Central Composite Design can maximize yield while minimizing impurities. Transition from batch to flow chemistry may improve heat/mass transfer for exothermic steps .

Methodological Notes

  • Advanced Techniques : SPR/ITC for binding studies, QSAR for SAR, and QbD for process optimization are critical for industrial-academic collaboration.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine

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